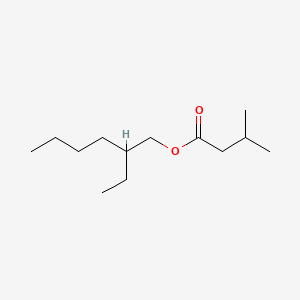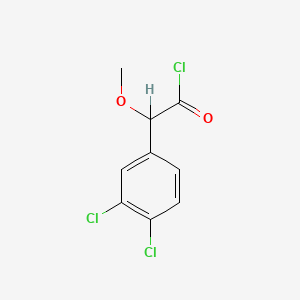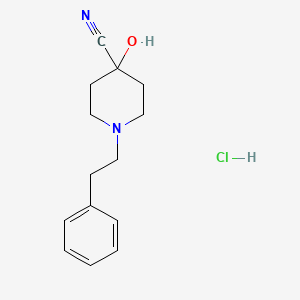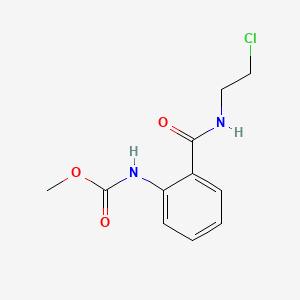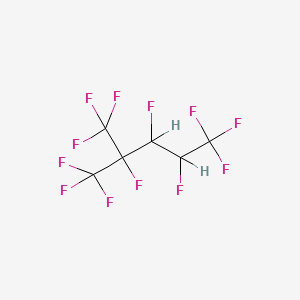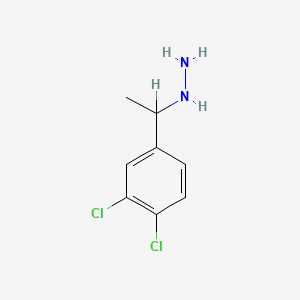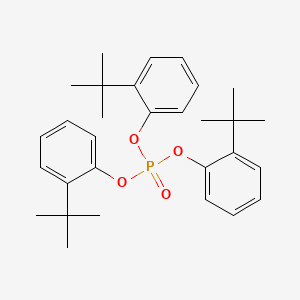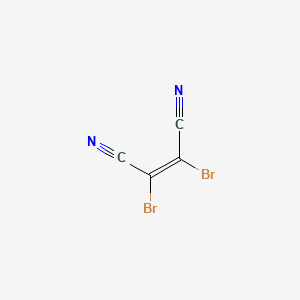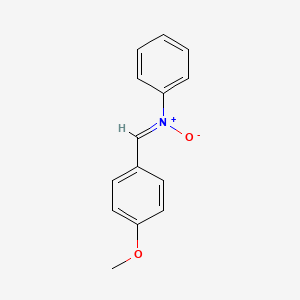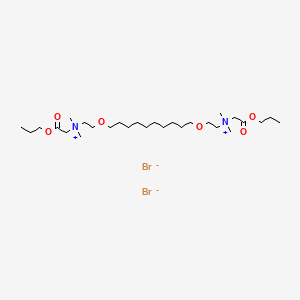
Prodeconium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Prodeconium Bromide is a decamethylene derivative with neuromuscular blocking activity. It acts as a muscle relaxant of short action and belongs to the group of mixed blocking agents . This compound is used in various medical and scientific applications due to its unique properties.
Preparation Methods
The synthesis of Prodeconium Bromide involves several steps. One common method includes the reaction of decamethylene dibromide with a suitable amine under controlled conditions. The reaction typically requires a solvent such as ethanol and is carried out at elevated temperatures to ensure complete reaction. Industrial production methods may involve continuous flow synthesis to enhance yield and purity .
Chemical Reactions Analysis
Prodeconium Bromide undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: It undergoes nucleophilic substitution reactions, especially with halides. Common reagents used in these reactions include bromine, sodium hydroxide, and various organic solvents.
Scientific Research Applications
Prodeconium Bromide has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in studies involving neuromuscular blocking and muscle relaxation.
Medicine: Utilized as a muscle relaxant during surgical procedures and in the treatment of certain medical conditions.
Industry: Applied in the production of pharmaceuticals and other chemical products
Mechanism of Action
Prodeconium Bromide exerts its effects by acting as a competitive antagonist for the nicotinic acetylcholine receptors at the neuromuscular junction. This action prevents the binding of acetylcholine, leading to muscle relaxation. The compound’s effect is short-lived, making it suitable for use in medical procedures requiring temporary muscle paralysis .
Comparison with Similar Compounds
Prodeconium Bromide is similar to other neuromuscular blocking agents such as Rocuronium Bromide and Vecuronium Bromide. it is unique due to its shorter duration of action and specific molecular structure. Similar compounds include:
Rocuronium Bromide: Used for rapid sequence induction and has a longer duration of action.
Vecuronium Bromide: Known for its intermediate duration of action and use in various surgical procedures
This compound stands out due to its rapid onset and short duration, making it ideal for specific medical applications where quick recovery of muscle function is desired.
Properties
CAS No. |
3690-61-7 |
|---|---|
Molecular Formula |
C28H58Br2N2O6 |
Molecular Weight |
678.6 g/mol |
IUPAC Name |
2-[10-[2-[dimethyl-(2-oxo-2-propoxyethyl)azaniumyl]ethoxy]decoxy]ethyl-dimethyl-(2-oxo-2-propoxyethyl)azanium;dibromide |
InChI |
InChI=1S/C28H58N2O6.2BrH/c1-7-19-35-27(31)25-29(3,4)17-23-33-21-15-13-11-9-10-12-14-16-22-34-24-18-30(5,6)26-28(32)36-20-8-2;;/h7-26H2,1-6H3;2*1H/q+2;;/p-2 |
InChI Key |
NTFMBPFLMRHOBD-UHFFFAOYSA-L |
SMILES |
CCCOC(=O)C[N+](C)(C)CCOCCCCCCCCCCOCC[N+](C)(C)CC(=O)OCCC.[Br-].[Br-] |
Canonical SMILES |
CCCOC(=O)C[N+](C)(C)CCOCCCCCCCCCCOCC[N+](C)(C)CC(=O)OCCC.[Br-].[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


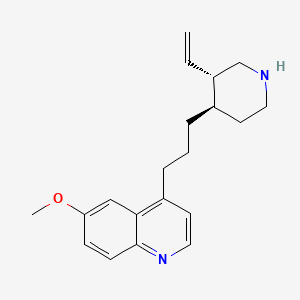


![1-Chloro-4-[[(2-chloroethyl)thio]methyl]benzene](/img/structure/B1622844.png)
